(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol

Catalog No.
S3395749
CAS No.
162471-58-1
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl...

CAS Number

162471-58-1

Product Name

(3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol

IUPAC Name

[3-[3-(oxan-2-yloxy)propyl]phenyl]methanol

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c16-12-14-6-3-5-13(11-14)7-4-10-18-15-8-1-2-9-17-15/h3,5-6,11,15-16H,1-2,4,7-10,12H2

InChI Key

UWZZBTPIGLQFCS-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCCC2=CC(=CC=C2)CO

Canonical SMILES

C1CCOC(C1)OCCCC2=CC(=CC=C2)CO

The compound (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol is an organic molecule characterized by a complex structure that includes a phenyl group, a tetrahydro-2H-pyran moiety, and a hydroxymethyl functional group. The presence of the tetrahydro-2H-pyran ring suggests potential for interesting chemical reactivity and biological activity. The molecular formula can be represented as C${15}$H${22}$O$_3$, indicating it contains carbon, hydrogen, and oxygen atoms.

Typical of organic molecules containing alcohol and ether functionalities. Key reaction types include:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Ether formation: Reaction with alcohols to form ethers.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The compound may undergo reduction reactions, particularly at the carbonyl groups if present in derivatives.

These reactions are facilitated by standard organic chemistry conditions and may involve catalysts or specific reagents depending on the desired transformation.

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial properties: Many phenolic compounds show activity against bacteria and fungi.
  • Anti-inflammatory effects: Compounds containing hydroxymethyl groups may modulate inflammatory pathways.
  • Neuroprotective effects: Some derivatives have been studied for their potential in treating neurodegenerative diseases.

The biological activity of this compound would likely be assessed using quantitative structure-activity relationship (QSAR) models to predict its pharmacological potential based on its chemical structure .

Synthesis of (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol can be approached through several methods:

  • Nucleophilic substitution: Reacting a phenolic compound with a suitable alkylating agent containing the tetrahydro-2H-pyran moiety.
  • Reduction reactions: Starting from corresponding ketones or aldehydes followed by reduction to yield the alcohol.
  • Protective group strategies: Utilizing protective groups during synthesis to control reactivity and selectivity.

Each method would require careful optimization of reaction conditions, including temperature, solvent choice, and reaction time.

The compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Materials Science: Utilized in the synthesis of polymers or coatings where specific mechanical or chemical properties are desired.
  • Agricultural Chemicals: Potential as a biopesticide or growth regulator due to its biological activity.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Binding assays: Evaluating the affinity of the compound for various receptors or enzymes.
  • Cellular assays: Testing the compound's effects on cell viability, proliferation, and apoptosis in different cell lines.
  • In vivo studies: Assessing pharmacokinetics and bioavailability in animal models to determine therapeutic efficacy.

Such studies would provide insights into the mechanism of action and therapeutic potential of (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol.

Several compounds share structural similarities with (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxybenzyl alcoholSimple phenolic alcoholLacks the tetrahydro-pyran moiety
Tetrahydropyran derivativesContains tetrahydropyran ringsVaries in functional groups attached
Phenylethyl alcoholAromatic alcoholSimpler structure without ether linkages

This comparison highlights that while these compounds may share certain functionalities (like aromaticity or hydroxymethyl groups), the unique combination of the tetrahydro-2H-pyran moiety with a phenolic structure sets (3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)phenyl)methanol apart in terms of potential applications and biological activity.

XLogP3

2.4

Dates

Last modified: 08-19-2023

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